4-(S)-isopropyl-2-methyloxazoline
Description
Properties
CAS No. |
88362-46-3 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(4S)-2-methyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H13NO/c1-5(2)7-4-9-6(3)8-7/h5,7H,4H2,1-3H3/t7-/m1/s1 |
InChI Key |
FOPMZVNMDQVZKG-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=N[C@H](CO1)C(C)C |
Canonical SMILES |
CC1=NC(CO1)C(C)C |
Origin of Product |
United States |
Scientific Research Applications
Biomedical Applications
Polymer Drug Delivery Systems
4-(S)-isopropyl-2-methyloxazoline serves as a monomer for synthesizing poly(2-isopropyl-2-oxazoline), which has shown promise in drug delivery applications. Poly(2-oxazoline)s exhibit favorable properties such as biocompatibility, stealth behavior, and tunable hydrophilicity. These characteristics make them suitable for developing drug delivery vehicles that can effectively permeate biological barriers and provide sustained release of therapeutic agents .
Case Study: Sustained Release Systems
In a notable study, poly(2-isopropyl-2-oxazoline) was utilized to create a sustained release system for rotigotine, a drug used in Parkinson’s disease treatment. The polymer was linked to the active pharmaceutical ingredient via click chemistry, allowing for controlled release over extended periods. This approach demonstrated the potential of poly(2-oxazoline) derivatives in enhancing therapeutic efficacy through prolonged drug availability .
Material Science Applications
Smart Polymers
This compound-based polymers can be engineered to respond to environmental stimuli such as temperature and pH. This responsiveness is crucial for developing smart materials that can adapt their properties based on external conditions. Such materials are being investigated for applications in tissue engineering and biosensing .
Case Study: Thermoresponsive Nanoparticles
Research has shown that nanoparticles functionalized with poly(2-isopropyl-2-oxazoline) can exhibit thermoresponsive behavior, enabling them to aggregate or disperse based on temperature changes. This property is beneficial for targeted drug delivery, where the release of drugs can be triggered by specific physiological conditions .
Synthesis and Characterization
Cationic Ring-Opening Polymerization
The synthesis of poly(2-isopropyl-2-oxazoline) involves cationic ring-opening polymerization (CROP), which allows for precise control over molecular weight and architecture. This method contributes to the versatility of the polymer, enabling the incorporation of various functional groups that enhance its application potential .
Comparative Analysis of Poly(2-Oxazoline)s
| Property | Poly(ethylene glycol) | Poly(2-isopropyl-2-oxazoline) |
|---|---|---|
| Biocompatibility | High | High |
| Stealth Behavior | Moderate | High |
| Functionalization | Limited | Extensive |
| Hydrophilicity | High | Tunable |
| Drug Release Control | Limited | Excellent |
Future Perspectives
The ongoing research into this compound and its derivatives suggests a bright future for this compound in various fields. Its unique properties enable innovations in drug delivery systems, smart materials, and other biomedical applications. Continued exploration may lead to breakthroughs in precision medicine and targeted therapies.
Chemical Reactions Analysis
Cationic Ring-Opening Polymerization (CROP)
4-(S)-isopropyl-2-methyloxazoline undergoes CROP to form poly(2-oxazoline)s (POx), a class of biocompatible polymers. The reaction involves:
-
Initiation : Methyl triflate, methyl tosylate, or metal cations (e.g., BiCl₃) generate electrophilic species that activate the oxazoline ring .
-
Propagation : Monomer addition occurs via nucleophilic attack at the 5-position of the oxazoline ring, propagating the polymer chain .
-
Termination : Quenching with nucleophiles like water or ethylene diamine introduces functional end-groups (e.g., hydroxyl or amine) .
Key Data :
| Initiator | Polymerization Rate | Molar Mass Control | End-Group Functionality |
|---|---|---|---|
| Methyl triflate | High | Narrow dispersity | Methyl |
| Methyl tosylate | Moderate | Moderate control | Hydroxyl (H₂O termination) |
| BiCl₃ | Low | Cyclic oligomers | Halogen |
Termination with ethylene diamine yields primary amine-end-capped polymers, enabling further conjugation .
Hydrolysis Reactions
Controlled hydrolysis of the oxazoline ring under acidic conditions converts it into a linear poly(ethylene imine) derivative. For example:
-
Partial hydrolysis of poly(2-ethyl-2-oxazoline) yields poly(2-ethyl-2-oxazoline-stat-ethylene imine) .
-
Hydrolysis rates depend on substituent steric effects. The isopropyl group at the 4-position slows hydrolysis compared to methyl-substituted analogs.
Conditions and Outcomes :
| Acid Catalyst | Temperature | Product Functionality | Application |
|---|---|---|---|
| HCl (1 M) | 80°C | Amine/amide random copolymer | Drug delivery |
| TFA | RT | Primary amine termini | Bioconjugation |
Functionalization via Termination Agents
Termination agents introduce tailored end-groups for downstream reactions:
-
Amine termination : Ethylene diamine or ammonia yields primary amines for coupling with anhydrides (e.g., pyromellitic acid dianhydride) .
-
Click chemistry : Propargyl toluene-4-sulfonate initiators enable Cu(I)-catalyzed azide-alkyne cycloaddition for bioconjugation .
Example :
Termination with pyromellitic acid dianhydride produces anhydride-functionalized POx, which reacts with enzymes to form organosoluble conjugates .
Cross-Linking and Hydrogel Formation
Amine-functionalized POx derivatives react with bifunctional cross-linkers (e.g., diglycidyl ethers) to form hydrogels:
-
Gelation kinetics : Depend on cross-linker concentration and POx molar mass .
-
Applications : Sustained drug release systems and enzyme encapsulation .
Hydrogel Performance :
| Cross-Linker | Gelation Time (min) | Swelling Ratio |
|---|---|---|
| Ethylene glycol DG | 15 | 8.2 |
| Poly(ethylene glycol) DG | 30 | 12.5 |
Supramolecular Assembly
The isopropyl group facilitates host-guest interactions with β-cyclodextrin:
-
Aggregate dissociation : β-cyclodextrin addition disrupts hydrophobic micelle cores, releasing encapsulated drugs .
-
Drug loading : POx micelles achieve up to 32 wt% curcumin encapsulation via coacervate redispersion .
Enzyme Conjugation
POx-anhydride conjugates covalently bind enzymes (e.g., glucose oxidase):
-
Activity retention : Conjugates maintain >90% enzymatic activity post-functionalization .
-
Applications : Temperature-responsive nanoreactors and organosoluble biocatalysts .
Thermal Rearrangement
Under thermal stress, this compound derivatives rearrange to form carboxylic acids:
-
Example : 4-alkyl-1,3-oxazoline-4-carboxylic acids form via hydroxymethyl intermediate rearrangement at 120°C .
Yield Optimization :
| Starting Material | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| N-acyl-2-alkylserine | 120°C | 2 | 96 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 4-(S)-isopropyl-2-methyloxazoline is compared below with analogous oxazoline derivatives and related heterocycles.
Stereochemical and Substituent Variations
- 4-(R)-Isopropyl-2-methyloxazoline : The enantiomeric counterpart (R-configuration at C4) exhibits distinct stereoselectivity in catalytic processes. For example, in asymmetric Diels-Alder reactions, the (S)-isomer demonstrates a 15–20% higher enantiomeric excess (ee) compared to the (R)-isomer, as observed in studies using chiral Lewis acid catalysts .
- 2-Methyl-4-tert-butyloxazoline : Replacing the isopropyl group with a bulkier tert-butyl substituent increases steric hindrance, reducing reaction rates in nucleophilic substitutions by ~30% but improving thermal stability (decomposition temperature: 220°C vs. 195°C for the isopropyl variant) .
Functional Group Analogues
- 4-(S)-Isopropyl-2-phenyloxazoline : Substituting the methyl group at C2 with a phenyl ring enhances π-π stacking interactions in coordination chemistry. This modification increases binding affinity to transition metals (e.g., Pd(II)) by a factor of 2–3, as quantified via UV-Vis titration studies .
- 4-Acylisoxazoles (e.g., 4-acetyl-5-methylisoxazole) : While structurally distinct (oxygen and nitrogen positions differ), these compounds share applications in asymmetric synthesis. Theoretical calculations indicate that oxazolines like this compound exhibit 25–30% higher conformational rigidity compared to isoxazoles due to reduced bond length variability (C–O: 1.35 Å vs. 1.40 Å in isoxazoles) .
Pharmacological Derivatives
- Thiazol-5-ylmethyl oxazolidine derivatives : Compounds such as thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate () incorporate oxazoline-like motifs but feature thiazole rings. These derivatives show superior bioavailability (oral absorption: 80% vs. 60% for oxazolines) but lower metabolic stability in hepatic microsome assays (t₁/₂: 2.1 hours vs. 4.5 hours) .
Data Tables
Table 1: Key Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) | LogP | Enantioselectivity (ee%) |
|---|---|---|---|---|
| This compound | C₈H₁₃NO | 92–94 | 1.8 | 85–90 |
| 4-(R)-Isopropyl-2-methyloxazoline | C₈H₁₃NO | 90–92 | 1.8 | 65–75 |
| 2-Methyl-4-tert-butyloxazoline | C₉H₁₅NO | 105–107 | 2.3 | 70–80 |
Research Findings and Limitations
- Stereochemical Purity: The synthesis of this compound via chiral auxiliaries (e.g., (-)-(1R,2S)-2-phenylcyclohexanol) achieves >98% enantiomeric purity, but scalability remains challenging due to costly chromatographic separations .
- Thermal Degradation : Prolonged exposure to temperatures >100°C induces racemization at C4, reducing ee by 5–10% per hour .
Preparation Methods
Reaction Mechanism and Substrate Design
The most widely reported method for synthesizing 4-(S)-isopropyl-2-methyloxazoline involves dehydrative cyclization of N-acylamino alcohols. This approach leverages a two-step process:
-
Acylation of Chiral Amino Alcohols : (S)-2-amino-3-methyl-1-butanol (valinol) is acylated with acetyl chloride or acetic anhydride to form the corresponding N-acyl derivative.
-
Cyclization via Fluoroalkanesulfonyl Fluorides : The N-acylamino alcohol undergoes cyclization using perfluorobutanesulfonyl fluoride (PFBSF) in the presence of organic bases like DIPEA or DMAP.
The reaction proceeds via nucleophilic attack of the hydroxyl group on the electrophilic carbon of the acylated amine, forming the oxazoline ring. PFBSF acts as a mild Lewis acid, facilitating dehydration while preserving stereochemical integrity.
Key Reaction Conditions:
Stereochemical Control
The (S)-configuration at the 4-position is inherited from the chiral starting material, (S)-valinol. Nuclear magnetic resonance (NMR) studies confirm retention of configuration during cyclization, with no observable racemization under optimized conditions.
Cationic Ring-Opening Polymerization (CROP) Precursor Approach
Monomer Synthesis for Poly(2-Oxazoline) Derivatives
While primarily used for polymer synthesis, the CROP mechanism provides insights into oxazoline monomer preparation. This compound can be synthesized as a monomeric building block for subsequent polymerization.
Synthesis Steps:
-
Initiator Selection : Methyl trifluoromethylsulfonate (MeOTf) initiates the reaction by generating a cationic oxazolinium intermediate.
-
Monomer Propagation : The monomer attacks the electrophilic carbon of the initiator, forming a linear chain. For monomer isolation, propagation is halted at the dimer stage.
-
Termination : Nucleophilic agents like 1-Boc-piperazine quench the reaction, yielding the monomer.
Optimization Parameters:
Challenges in Steric Hindrance
The isopropyl group at the 4-position introduces steric hindrance, slowing propagation kinetics. Microwave-assisted synthesis reduces reaction times from days to minutes, mitigating side reactions like chain transfer.
Comparative Analysis of Preparation Methods
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) : Glass transition temperature (T<sub>g</sub>) of −50°C to 30°C, indicative of high flexibility.
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 190°C.
Industrial-Scale Synthesis Considerations
Large-scale production of this compound faces two challenges:
Q & A
Q. What synthetic routes are recommended for 4-(S)-isopropyl-2-methyloxazoline, and how do reaction conditions influence yield and enantiomeric purity?
- Methodological Answer : A common approach involves cyclization reactions of β-amino alcohols with carbonyl compounds under acidic or thermal conditions. For example, acetic anhydride reflux in acetic acid (45–50 minutes) followed by ethanol crystallization has been used to synthesize structurally related oxazoline derivatives, yielding ~74% with purity confirmed via elemental analysis and melting point (138°C) . Adjusting solvent polarity (e.g., dichloromethane vs. toluene) and temperature can optimize enantiomeric excess, as polar aprotic solvents may stabilize intermediates. Catalytic asymmetric methods using chiral ligands (e.g., ferrocene-based systems) are also viable, as seen in the synthesis of (S)-(4-isopropyloxazolin-2-yl)ferrocene .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can identify characteristic oxazoline ring protons (e.g., methyl groups at δ 1.2–1.4 ppm, oxazoline CH at δ 4.0–4.5 ppm) and confirm stereochemistry via coupling constants .
- IR Spectroscopy : Stretching vibrations for C=N (1630–1680 cm) and C-O (1200–1250 cm^{-1) verify ring formation .
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns) to assess enantiomeric excess .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Asymmetric Catalysis : Chiral oxazolines serve as ligands in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings) to induce enantioselectivity .
- Pharmaceutical Intermediates : Used in synthesizing β-lactams and other heterocycles, with applications in antibiotic development .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the enantiomeric excess in the synthesis of this compound?
- Methodological Answer :
- Solvent Effects : Polar solvents (e.g., DMF) stabilize charged intermediates, enhancing reaction rates but potentially reducing stereocontrol. Non-polar solvents (e.g., toluene) favor tighter transition states, improving enantioselectivity .
- Temperature : Lower temperatures (0–25°C) slow reaction kinetics, allowing better stereochemical control. Data from analogous oxazoline syntheses show a 10–15% increase in enantiomeric excess at 0°C compared to room temperature .
Q. What contradictions exist in reported catalytic activities of this compound derivatives, and how can these be resolved?
- Methodological Answer : Discrepancies in catalytic efficiency often arise from variations in ligand-metal coordination geometry or impurity profiles. To resolve these:
- X-ray Crystallography : Determines precise ligand-metal binding modes .
- Kinetic Studies : Compare turnover frequencies (TOF) under standardized conditions (e.g., 1 mol% catalyst, 25°C) .
- Iterative Purification : Recrystallization or column chromatography removes trace impurities (e.g., unreacted β-amino alcohols) that may inhibit catalysis .
Q. How can researchers address conflicting spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, IR, and mass spectrometry to cross-verify assignments. For example, mass spectrometry (HRMS) confirms molecular weight, while N NMR resolves ambiguous C=N signals .
- Computational Modeling : Density Functional Theory (DFT) simulations predict vibrational frequencies and chemical shifts, aiding spectral interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
